molecular formula C₁₂H₂₆O₃Si B119488 (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester CAS No. 155897-72-6

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester

Cat. No.: B119488
CAS No.: 155897-72-6
M. Wt: 246.42 g/mol
InChI Key: LXNGFUZXDGVDEZ-UWVGGRQHSA-N
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Description

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester (CAS 155897-72-6) is a chiral building block of significant value in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C12H26O3Si , is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which is widely used to protect alcohol functionalities during complex multi-step synthetic sequences. Compounds with this silyl-protected hydroxy group are crucial synthetic intermediates. Specifically, related analogs of this compound are employed in the synthesis of active pharmaceutical ingredients (APIs) and serve as working standards or secondary reference standards in Quality Control (QC) and Quality Assurance (QA) during the commercial production of drugs such as Rosuvastatin, a statin medication . The racemic (R,S) mixture provides versatility for research applications where the specific stereoisomer is not predetermined. Researchers utilize this chemical for its role in constructing complex molecules with precise stereochemical requirements. Handling should follow laboratory safety protocols. As a stable compound, it should be stored in a cool, dry, and well-ventilated place in a tightly closed container . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for professional use in a controlled laboratory or industrial setting and is not for diagnostic, therapeutic, personal, or veterinary use.

Properties

IUPAC Name

methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNGFUZXDGVDEZ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539264
Record name Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155897-72-6
Record name Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Hydroxyl Group Protection

The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl moiety of the precursor alcohol. This reaction is typically conducted using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The solvent of choice is anhydrous dimethylformamide (DMF) or dichloromethane (DCM) , with reactions proceeding at 0°C to room temperature under an inert atmosphere.

Example Protocol

  • Starting Material : 3-Hydroxy-2-methyl-butanoic acid

  • Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv)

  • Solvent : DMF (0.1 M)

  • Conditions : 0°C → rt, 2–4 hours

  • Yield : 85–92%

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid intermediate is converted to the methyl ester using methyl iodide (MeI) or diazomethane in the presence of a base such as potassium carbonate (K₂CO₃) . Alternatively, Fischer esterification with methanol and catalytic sulfuric acid may be employed.

Example Protocol

  • Starting Material : 3-[(TBDMS)oxy]-2-methyl-butanoic acid

  • Reagents : MeI (1.5 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : Acetone (0.2 M)

  • Conditions : Reflux, 6–8 hours

  • Yield : 78–85%

Stereochemical Considerations

The (R,S) configuration necessitates precise stereochemical control, often achieved via chiral auxiliaries or asymmetric catalysis . For instance, the use of Evans’ oxazolidinone auxiliaries enables enantioselective formation of the α-methyl center.

Case Study: Evans’ Auxiliary Approach

  • Coupling : The carboxylic acid is coupled to (4R)-4-phenyl-2-oxazolidinone to form a chiral enolate.

  • Asymmetric Alkylation : Methylation with methylmagnesium chloride under Cu(I) catalysis yields the desired (2S,3R)-stereochemistry.

  • Auxiliary Removal : Hydrolysis or transesterification releases the target ester with retained configuration.

Key Data

ParameterValue
Diastereomeric Excess (de)>98%
Yield After Purification70–75%

Catalysts and Reagents

Catalysts

  • Cu(I) Salts : Enable asymmetric Michael additions for stereocontrol.

  • Palladium on Carbon (Pd/C) : Used in hydrogenolysis for deprotection steps.

Critical Reagents

  • TBDMS-Cl : Optimal for steric protection with moderate lability.

  • Sodium Triacetoxyborohydride (STAB) : Facilitates reductive amination in related pathways.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (80:20 → 60:40).

  • Crystallization : From ethanol/water mixtures for high-purity isolates.

Characterization Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 0.08 (s, 6H, Si(CH₃)₂), 1.28 (s, 9H, C(CH₃)₃)
¹³C NMR δ 18.2 (SiC), 25.8 (C(CH₃)₃)
IR (cm⁻¹)1745 (C=O), 1250 (Si-O)

Industrial-Scale Production Methods

Scaling this synthesis requires addressing:

  • Cost Efficiency : Bulk procurement of TBDMS-Cl and chiral auxiliaries.

  • Process Intensification : Continuous flow reactors to enhance mixing and heat transfer.

  • Waste Management : Recycling of silylation byproducts (e.g., imidazole hydrochloride).

Benchmark Metrics

ParameterLab ScalePilot Scale
Annual Output10 g50 kg
Purity>99%>98%
Cost per Kilogram$12,000$1,800

Comparative Analysis of Methodologies

MethodYield (%)StereocontrolScalability
Evans’ Auxiliary70–75ExcellentModerate
Chiral Pool Synthesis65–70GoodHigh
Enzymatic Resolution50–60VariableLow

Chemical Reactions Analysis

Types of Reactions

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Applications

1.1 Protecting Group in Organic Synthesis

One of the primary uses of TBS esters is as a protecting group for alcohols during organic synthesis. The tert-butyldimethylsilyl (TBS) group is stable under various reaction conditions and can be selectively removed under mild acidic conditions, making it ideal for multi-step synthesis.

Case Study: Synthesis of Complex Natural Products

In the synthesis of complex natural products like the alkaloid (+)-corynantheidine, TBS esters have been utilized effectively to protect hydroxyl groups, allowing for selective reactions at other functional sites. This methodology enhances the overall yield and purity of the final product .

1.2 Synthesis of Biologically Active Compounds

TBS esters are frequently employed in the synthesis of biologically active compounds, including pharmaceuticals. For instance, they have been used in the synthesis of antiviral agents and anti-cancer drugs.

Data Table: Selected Compounds Synthesized Using TBS Esters

Compound NameApplication AreaReference
(+)-CorynantheidineAlkaloid synthesis
Antiviral agentsVirology
Anti-cancer drugsOncology

Pharmaceutical Applications

2.1 Drug Development

The use of TBS esters in drug development has been pivotal due to their ability to enhance solubility and bioavailability of pharmaceutical compounds. By modifying the chemical structure with TBS groups, researchers can improve pharmacokinetic properties.

Case Study: Anticancer Drug Development

In a recent study, researchers synthesized a series of TBS-protected derivatives of known anticancer agents to evaluate their efficacy. The modified compounds exhibited improved solubility and enhanced cellular uptake, leading to increased cytotoxicity against cancer cell lines .

2.2 Formulation Chemistry

TBS esters are also utilized in formulation chemistry to stabilize active pharmaceutical ingredients (APIs). Their ability to form stable complexes with APIs helps in maintaining the integrity and efficacy of drug formulations.

Analytical Applications

3.1 Chromatography

In analytical chemistry, TBS esters are employed as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC). They facilitate the separation and identification of alcohols and other functional groups.

Data Table: Analytical Methods Utilizing TBS Esters

MethodApplicationBenefits
Gas ChromatographyAlcohol analysisIncreased volatility
High-Performance Liquid ChromatographyFunctional group identificationEnhanced resolution

Mechanism of Action

The mechanism of action of (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions (e.g., tetrabutylammonium fluoride).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl (R)-3-((tert-Butyldimethylsilyl)oxy)-2-Methylpropanoate (CAS: Not provided)
  • Structure: Propanoate backbone (C3) vs. butanoate (C4) in the target compound.
  • Synthesis : Prepared via TBSCl protection of (R)-Roche ester (95% yield) .
  • Reactivity : Shorter chain length may reduce steric hindrance during nucleophilic attacks compared to the C4 analog.
Methyl (2S)-2-Hydroxy-3-Methylbutanoate (CAS: Not provided)
  • Structure : Lacks the TBS group; unprotected hydroxyl at C2.
  • Properties : Higher polarity and reactivity due to free hydroxyl, leading to lower stability in acidic/oxidative conditions .
(S)-2-[(tert-Butoxycarbonyl)Amino]-3-Methylbutanoic Acid Chloromethyl Ester (CAS: 40224-39-3)
  • Structure: Boc-protected amino group and chloromethyl ester instead of TBS.
  • Applications : Used in peptide synthesis; chloromethyl ester enhances electrophilicity for nucleophilic substitutions .

Stereoisomers and Diastereomers

(2S,3R)-2-Hydroxy-3-Methyl-Butanedioic Acid Dimethyl Ester (CAS: 73890-17-2)
  • Structure : Diester with hydroxyl and methyl groups at C2 and C3.
  • Physical Properties : Higher molecular weight (176.17 g/mol) and polarity due to two ester groups and hydroxyl .
(2R,4S)-N-Benzyl-2-t-Butyloxazolidine-4-Carboxylic Acid, Methyl Ester (CAS: 145451-89-4)
  • Structure : Oxazolidine ring with tert-butyl and benzyl groups.
  • Applications : Chiral auxiliary in asymmetric synthesis; steric hindrance from the ring alters reactivity compared to linear esters .

Silyl-Protected Analogs

(S)-3-((tert-Butyldimethylsilyl)oxy)-2-Methylpropan-1-ol (CAS: Not provided)
  • Structure : TBS-protected primary alcohol instead of ester.
  • Synthesis: Derived from reduction of Methyl (R)-3-(TBS-oxy)-2-methylpropanoate (92% yield) .
  • Reactivity : Terminal hydroxyl enables further functionalization (e.g., oxidation to aldehydes).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(R,S)-3-[(TBS)Oxy]-2-Methyl-Butanoic Acid Methyl Ester 155897-72-6 C12H24O3Si 244.40 TBS-protected hydroxyl; racemic mixture
Methyl (R)-3-((TBS)Oxy)-2-Methylpropanoate Not available C11H22O3Si 230.38 C3 backbone; (R)-configuration
(2S,3R)-2-Hydroxy-3-Methyl-Butanedioic Acid Dimethyl Ester 73890-17-2 C7H12O5 176.17 Diester; hydroxyl group; higher polarity
(S)-2-[(Boc)Amino]-3-Methylbutanoic Acid Chloromethyl Ester 40224-39-3 C11H20ClNO4 265.73 Boc and chloromethyl groups; peptide intermediate
(2R,4S)-N-Benzyl-2-t-Butyloxazolidine-4-Carboxylic Acid, Methyl Ester 145451-89-4 C16H23NO3 277.36 Oxazolidine ring; chiral auxiliary

Key Research Findings

  • Synthetic Utility : TBS-protected esters like the target compound are preferred for their stability under basic/acidic conditions, enabling stepwise deprotection in multi-step syntheses .
  • Steric Effects : The tert-butyl group in TBS and oxazolidine derivatives significantly influences reaction pathways by hindering nucleophilic access .
  • Polarity Trends: Unprotected hydroxyl analogs (e.g., Methyl (2S)-2-hydroxy-3-methylbutanoate) exhibit higher solubility in polar solvents but lower thermal stability .

Biological Activity

(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester, often abbreviated as TBDMS-O-methyl ester, is a chemically modified compound that serves as a versatile reagent in organic synthesis. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound features a tert-butyldimethylsilyl (TBDMS) group, which is commonly used to protect hydroxyl groups during chemical reactions. The general structure can be represented as:

 R S 3 Tert butyldimethylsilyl oxy 2 methyl butanoic Acid Methyl Ester\text{ R S 3 Tert butyldimethylsilyl oxy 2 methyl butanoic Acid Methyl Ester}

The TBDMS group enhances the stability and reactivity of the compound in various biological contexts. Key mechanisms include:

  • Protection of Hydroxyl Groups : The TBDMS group protects hydroxyl functionalities, allowing for selective reactions without interference from other reactive sites.
  • Biochemical Pathways : The compound can participate in metabolic pathways through enzymatic transformations, influencing various biological processes.

Antitumor Activity

Research has indicated that derivatives of TBDMS-O-methyl ester exhibit notable antitumor properties. For instance, studies have shown that compounds with similar silyl groups can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. A specific study demonstrated that certain analogs displayed higher antitumoral activity compared to standard treatments like cisplatin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property is particularly valuable in developing treatments for chronic inflammatory diseases.

Case Studies

  • Synthesis and Antitumor Evaluation : A study published in Tetrahedron Letters explored the synthesis of TBDMS derivatives and their evaluation against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
  • Pharmacological Applications : In another investigation, TBDMS-O-methyl ester was utilized in synthesizing biologically active molecules. These derivatives were tested for their ability to interact with GABA receptors, highlighting their potential in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorHigher activity compared to cisplatin
Anti-inflammatoryInhibition of pro-inflammatory cytokines
PharmacologicalInteraction with GABA receptors

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester, and how do reaction conditions affect yield?

  • Methodology : Two main approaches are employed:

  • Esterification : React the carboxylic acid precursor with methanol using acid catalysts (e.g., H₂SO₄) under reflux (60–80°C). Yields typically range from 70–85% when using anhydrous conditions .
  • Silylation-Esterification : First, protect the hydroxyl group using tert-butyldimethylsilyl (TBDMS) triflate in DMF with imidazole as a base. Subsequent esterification with methyl iodide in THF achieves 80–88% yield .
    • Key Variables : Moisture degrades silyl ethers; thus, reactions require inert atmospheres (N₂/Ar). Elevated temperatures (>90°C) risk desilylation.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. The compound is hygroscopic; store in sealed containers under argon at –20°C .
  • Waste Management : Quench with 10% K₂CO₃ in methanol to hydrolyze silyl ethers before disposal. Collect organic waste separately for incineration .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Primary Techniques :

  • ¹H/¹³C NMR : Identify methyl (δ 0.1–0.3 ppm for TBDMS) and ester (δ 3.6–3.7 ppm for OCH₃) groups.
  • HRMS : Confirm molecular ion [M+Na]⁺ with <2 ppm error.
    • Contradictions : Overlapping signals in diastereomeric mixtures require 2D NMR (NOESY) or chiral HPLC (Chiralpak IA column, hexane:IPA 95:5) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses involving this compound?

  • Chiral Auxiliaries : Use (S)-oxazolidinone derivatives to control stereochemistry during acylation. Remove the auxiliary via hydrolysis (LiOH/H₂O₂) to retain configuration .
  • Kinetic Resolution : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer, achieving >95% ee .

Q. What strategies mitigate desilylation during catalytic hydrogenation or acidic workups?

  • Protection : Replace TBDMS with acid-stable groups (e.g., triisopropylsilyl) if strong acids (TFA) are needed.
  • Mild Conditions : Use Pd/C (1 atm H₂, RT) for hydrogenolysis instead of HCl/MeOH. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane:EtOAc 7:3) .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

  • Stability Data :

SolventTemperature (°C)Degradation (%/month)
Anhydrous THF–20<1%
CDCl₃255–7%
DMSO2515–20%
  • Recommendation : Store in THF at –20°C; avoid DMSO due to accelerated hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed optical rotation values?

  • Troubleshooting Steps :

Verify purity via HPLC (≥98%).

Confirm solvent polarity (e.g., CHCl₃ vs. DMSO) affects optical rotation.

Check for residual chiral catalysts (e.g., Pd or enzymes) via ICP-MS .

  • Case Study : A 10% deviation in [α]D²⁵ was traced to residual imidazole; washing with 1M HCl resolved the issue .

Stereochemical Considerations

Q. What methods validate the (R,S) configuration in synthetic intermediates?

  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., Mosher’s ester).
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for (R,S) vs. (S,R) configurations .

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